Cas no 2171817-64-2 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid)
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid
- 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid
- EN300-1494299
- 2171817-64-2
-
- Inchi: 1S/C27H22N2O5/c1-2-15-29(16-25(30)31)26(32)22-13-7-8-14-24(22)28-27(33)34-17-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1,3-14,23H,15-17H2,(H,28,33)(H,30,31)
- InChI Key: OHHILIIGNILQHI-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=CC=1C(N(CC#C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 454.15287181g/mol
- Monoisotopic Mass: 454.15287181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 782
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 95.9Ų
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1494299-1.0g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid |
2171817-64-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1494299-50mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid |
2171817-64-2 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1494299-100mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid |
2171817-64-2 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1494299-250mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid |
2171817-64-2 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1494299-500mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid |
2171817-64-2 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1494299-1000mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid |
2171817-64-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1494299-2500mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid |
2171817-64-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1494299-5000mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid |
2171817-64-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1494299-10000mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-(prop-2-yn-1-yl)formamido}acetic acid |
2171817-64-2 | 10000mg |
$14487.0 | 2023-09-28 |
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid Related Literature
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid
Introduction to 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid (CAS No. 2171817-64-2)
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid, identified by its CAS number 2171817-64-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorene moiety, multiple functional groups, and a propargyl substituent. The presence of these elements not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and therapeutic development.
The fluorene core in this molecule is particularly noteworthy due to its stability and its ability to serve as a scaffold for further functionalization. Fluorene derivatives are widely recognized for their role in various pharmaceutical applications, including as fluorescent probes and in the design of anticancer agents. The methoxycarbonyl group attached to the fluorene ring enhances the compound's solubility and reactivity, making it more amenable to further chemical modifications. These modifications are crucial for tailoring the compound's pharmacological properties, such as its binding affinity and metabolic stability.
The phenyl ring in the molecule is another key structural feature that influences its biological activity. Phenyl derivatives are well-documented for their role in medicinal chemistry, often serving as key components in drugs targeting neurological disorders, inflammation, and cancer. In this compound, the phenyl ring is linked to an amino group, which can participate in hydrogen bonding interactions with biological targets. This interaction is critical for determining the compound's binding specificity and efficacy.
The propargyl substituent at the N-position of the formamido group adds another layer of complexity to the molecule. Propargyl groups are known for their ability to undergo various chemical reactions, including copper-catalyzed coupling reactions, which are widely used in pharmaceutical synthesis. This reactivity allows for further diversification of the compound's structure, enabling researchers to explore different pharmacophores and optimize its biological activity.
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid has been studied in the context of developing novel therapeutic agents. Recent research has highlighted its potential as a precursor for designing molecules with enhanced binding affinity to specific biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer progression. The combination of the fluorene scaffold, the methoxycarbonyl group, and the propargyl substituent appears to contribute to its ability to interact effectively with these targets.
The compound's structural features also make it an attractive candidate for use as a building block in library synthesis. High-throughput screening methods have been employed to identify analogs of this molecule that exhibit improved pharmacological properties. These efforts have led to the discovery of several compounds with enhanced potency and selectivity, suggesting that 2171817-64-2 could be a valuable starting point for further drug development.
In addition to its potential as an anticancer agent, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid has been explored for its role in other therapeutic areas. For example, researchers have investigated its interactions with enzymes involved in inflammatory pathways, suggesting that it may have applications in treating autoimmune diseases. The compound's ability to modulate these pathways could lead to novel treatments that address unmet medical needs.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in achieving the desired molecular architecture. These methods allow for precise control over the placement of functional groups within the molecule, which is essential for maximizing its biological activity.
The< strong>CAS number 2171817 provides a unique identifier for this compound, facilitating its recognition and use in research settings. This standardized numbering system ensures that scientists around the world can accurately reference and purchase this molecule when needed for their studies.
Future research on 2171817-64-2 is likely to focus on further elucidating its mechanism of action and exploring new therapeutic applications. Advances in computational chemistry and molecular modeling may also contribute to a better understanding of how this compound interacts with biological targets at the molecular level.
The< strong>pharmaceutical industry continues to invest heavily in developing new drugs based on complex organic molecules like 2171817-64-2. Its unique structural features make it a promising candidate for addressing various diseases, including those that are currently difficult to treat with existing medications.
2171817-64-2 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(prop-2-yn-1-yl)formamido}acetic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)